7-azaspiro[4.5]decan-2-olhydrochloride,Mixtureofdiastereomers
Description
7-Azaspiro[4.5]decan-2-ol hydrochloride is a spirocyclic compound featuring a bicyclic structure with a nitrogen atom at the 7-position and a hydroxyl group at the 2-position. The hydrochloride salt form enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. As a mixture of diastereomers, its stereochemical complexity arises from the presence of multiple stereocenters, requiring advanced separation techniques or dynamic kinetic resolution during synthesis .
Properties
Molecular Formula |
C9H18ClNO |
|---|---|
Molecular Weight |
191.70 g/mol |
IUPAC Name |
7-azaspiro[4.5]decan-3-ol;hydrochloride |
InChI |
InChI=1S/C9H17NO.ClH/c11-8-2-4-9(6-8)3-1-5-10-7-9;/h8,10-11H,1-7H2;1H |
InChI Key |
ZXOBWNPTPSNBPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC(C2)O)CNC1.Cl |
Origin of Product |
United States |
Preparation Methods
The synthesis of 7-azaspiro[4.5]decan-2-ol hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane. The reaction conditions typically involve the use of a base, such as sodium hydride, and a solvent, like dimethylformamide (DMF), to facilitate the reaction . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
7-azaspiro[4.5]decan-2-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible with reagents like sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
7-azaspiro[4.5]decan-2-ol hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-azaspiro[4.5]decan-2-ol hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell signaling and metabolism .
Comparison with Similar Compounds
Key Observations:
- Stereochemical Complexity : The target compound’s diastereomeric mixture contrasts with single-isomer analogs like 4,4-dimethylpiperidine hydrochloride, which simplifies purification but limits conformational diversity .
- Functional Groups : The hydroxyl group in the target compound enhances hydrophilicity compared to lipophilic tert-butyl or methyl-substituted analogs, influencing solubility and bioavailability .
- Spirocyclic vs. Monocyclic Cores: Spirocyclic systems (e.g., 2.7-diazaspiro[4.5]decan-1-one) offer conformational rigidity, advantageous for drug design, whereas monocyclic piperidine derivatives prioritize synthetic accessibility .
Pharmacological Implications
- Hydroxyl Group Impact: The hydroxyl group in the target compound may facilitate hydrogen bonding with biological targets, a feature absent in non-polar analogs like 4-(tert-butyl)piperidine hydrochloride .
- Spirocyclic Rigidity : Spiro scaffolds (e.g., 7-oxa-1-azaspiro[4.5]decane hydrochloride) are increasingly used in kinase inhibitors due to their ability to mimic peptide conformations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
